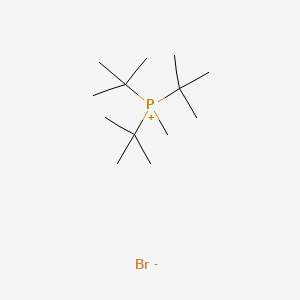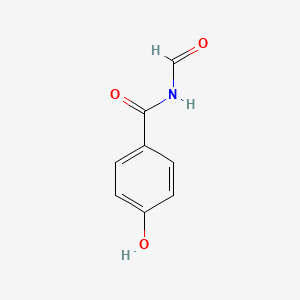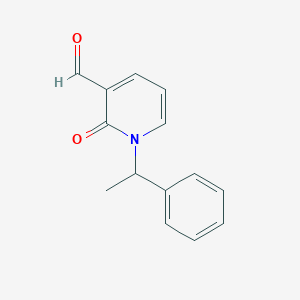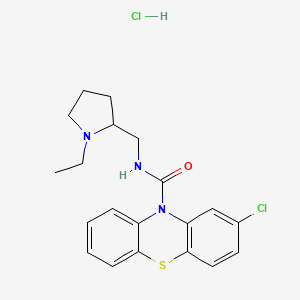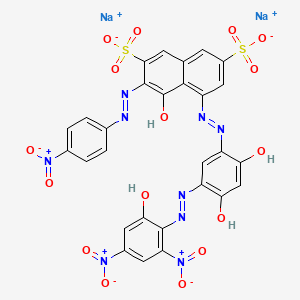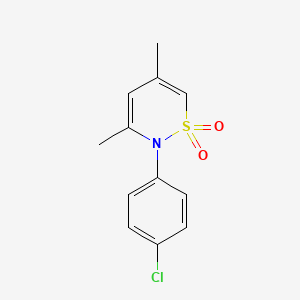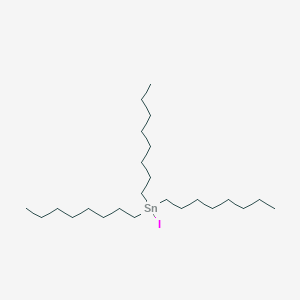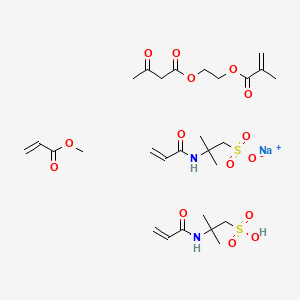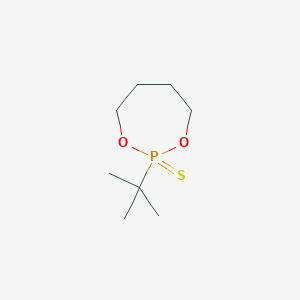![molecular formula C18H13NO4S B14487054 2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid CAS No. 66074-57-5](/img/structure/B14487054.png)
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid is a chemical compound that features a furan ring, a benzoic acid moiety, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid typically involves multiple steps, starting with the preparation of the furan ring and the benzoic acid derivative. One common method involves the reaction of 5-(phenylcarbamoyl)furan-2-thiol with a benzoic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The phenylcarbamoyl group can be reduced to form amine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the phenylcarbamoyl group can yield aniline derivatives.
Scientific Research Applications
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism by which 2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and phenylcarbamoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a different substituent on the furan ring.
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
Uniqueness
2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid is unique due to the combination of its furan ring, phenylcarbamoyl group, and benzoic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
66074-57-5 |
|---|---|
Molecular Formula |
C18H13NO4S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[5-(phenylcarbamoyl)furan-2-yl]sulfanylbenzoic acid |
InChI |
InChI=1S/C18H13NO4S/c20-17(19-12-6-2-1-3-7-12)14-10-11-16(23-14)24-15-9-5-4-8-13(15)18(21)22/h1-11H,(H,19,20)(H,21,22) |
InChI Key |
UKJXTVWVMDAZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)SC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


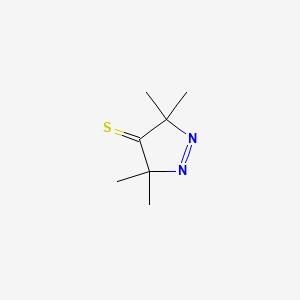
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)



